Benzyl (4-methylazepan-4-yl)carbamate
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Overview
Description
Benzyl (4-methylazepan-4-yl)carbamate: is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is known for its unique structure, which includes a benzyl group and a 4-methylazepan-4-yl group linked by a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-methylazepan-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-methylazepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Benzyl (4-methylazepan-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl (4-methylazepan-4-yl)amine.
Substitution: Formation of various substituted benzyl (4-methylazepan-4-yl)carbamates depending on the substituent introduced.
Scientific Research Applications
Chemistry: Benzyl (4-methylazepan-4-yl)carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: While not used directly in medicine, this compound can be used in medicinal chemistry research to develop new therapeutic agents. Its structure can be modified to create compounds with potential pharmacological activities .
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other chemical products .
Mechanism of Action
The mechanism of action of Benzyl (4-methylazepan-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the 4-methylazepan-4-yl group.
4-Methylazepan-4-yl carbamate: Similar structure but lacks the benzyl group.
Phenyl (4-methylazepan-4-yl)carbamate: Similar structure but has a phenyl group instead of a benzyl group.
Uniqueness: Benzyl (4-methylazepan-4-yl)carbamate is unique due to the presence of both the benzyl and 4-methylazepan-4-yl groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
benzyl N-(4-methylazepan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(8-5-10-16-11-9-15)17-14(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,16H,5,8-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOZCRZXZCCVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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